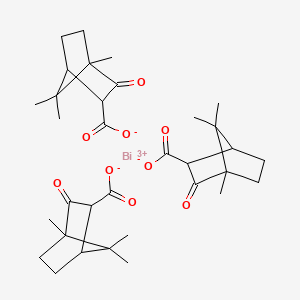

Bismuth camphocarbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bismuth camphocarbonate is used as a treatment for herpes zoster.

Scientific Research Applications

1. Cancer Chemo- and Radiotherapy

Bismuth compounds, including bismuth camphocarbonate, have been utilized in biomedicine due to their therapeutic effects. Recent research has focused on their application as potent anticancer drugs in chemo- and radiotherapy. Studies indicate that bismuth compounds inhibit the growth and proliferation of various tumors, such as breast, colon, ovarian, and lung cancers. Moreover, bismuth-based nanoparticles and nanodots are being researched for their potential in enhancing the therapeutic efficacy of ionizing radiation in advanced radiotherapy (Kowalik, Masternak, & Barszcz, 2019).

2. Photonic Materials

Bismuth, including its derivatives like bismuth camphocarbonate, has significant applications in photonic materials due to its unique properties. These materials are vital in telecommunications, biomedicine, white light illumination, and lasers. Research in bismuth-activated photonic materials has shown promise, particularly in the near-infrared spectral region, for applications in optical amplifiers, fiber lasers, bioimaging, and white light-emitting diodes (Sun, Zhou, & Qiu, 2014).

3. Supercapacitors and Energy Storage

Research on bismuth compounds has extended to energy storage applications, with bismuth oxycarbonate and bismuth oxide, derived from bismuth camphocarbonate, showing high specific capacity as anodes in supercapacitors. These materials demonstrate excellent rate capability and energy density, making them suitable for practical applications in energy storage systems (Xiao et al., 2023).

4. Photocatalytic Applications

Bismuth subcarbonate, a derivative of bismuth camphocarbonate, has been synthesized for enhanced photocatalytic degradation of dye pollutants. These photocatalysts show improved efficiency under visible light, making them suitable for environmental remediation and pollution control (Wang et al., 2013).

5. Medical Applications

Bismuth camphocarbonate has been used in medical applications, particularly in antibacterial treatments. Its nanoforms have shown significant antibacterial properties against Helicobacter pylori, a bacterium causing peptic ulcers and gastritis (Chen et al., 2006).

6. Bismuth-Based Nanoparticles

Studies on bismuth-based nanoparticles, including those derived from bismuth camphocarbonate, have expanded to various biomedical applications. These nanoparticles are used in cancer therapy, photothermal and radiation therapy, multimodal imaging, drug delivery, biosensing, and tissue engineering, owing to their unique properties such as high X-ray attenuation coefficient and NIR absorbance (Shahbazi et al., 2020).

7. Flame Retardancy and Smoke Suppression

Bismuth subcarbonate nanoparticles have been applied in polymers to enhance thermal stability, flame retardancy, and smoke suppression properties. These applications are particularly relevant in improving fire safety properties of polymers (Jiang et al., 2014).

properties

CAS RN |

19495-28-4 |

|---|---|

Product Name |

Bismuth camphocarbonate |

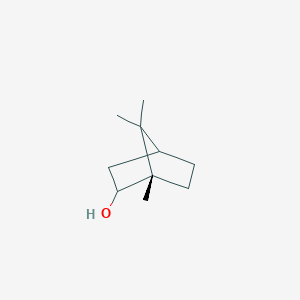

Molecular Formula |

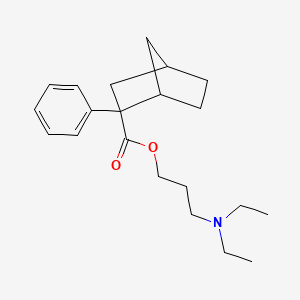

C33H45BiO9 |

Molecular Weight |

794.7 g/mol |

IUPAC Name |

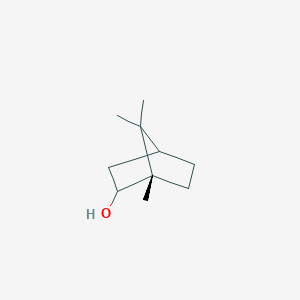

bismuth;4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-2-carboxylate |

InChI |

InChI=1S/3C11H16O3.Bi/c3*1-10(2)6-4-5-11(10,3)8(12)7(6)9(13)14;/h3*6-7H,4-5H2,1-3H3,(H,13,14);/q;;;+3/p-3 |

InChI Key |

UKRHKPCWTGYGIN-UHFFFAOYSA-K |

SMILES |

CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[Bi+3] |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.CC1(C2CCC1(C(=O)C2C(=O)[O-])C)C.[Bi+3] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Bismuth camphocarbonate; Bi-Valeas; Cardyl; Solmuth; Rectobismutina; Angimuth; |

Origin of Product |

United States |

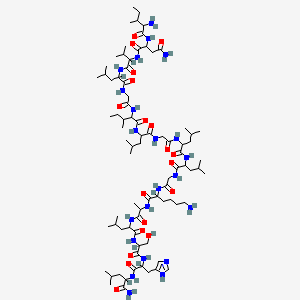

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

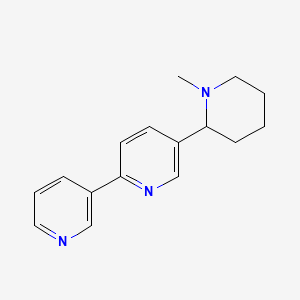

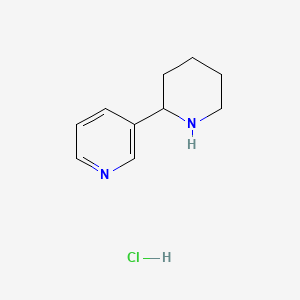

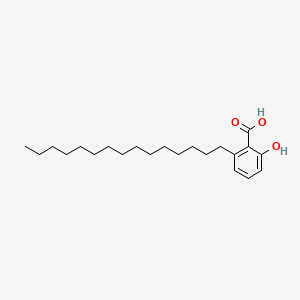

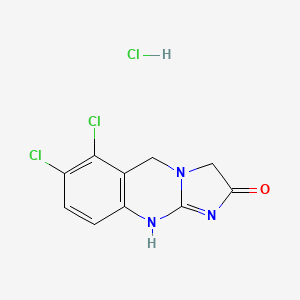

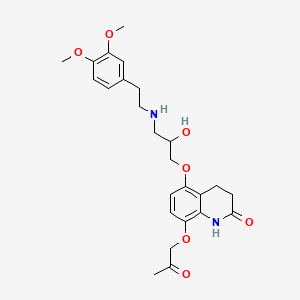

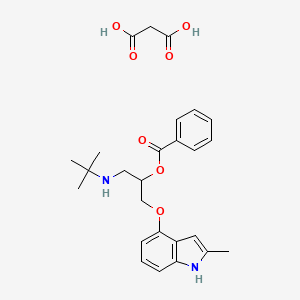

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)